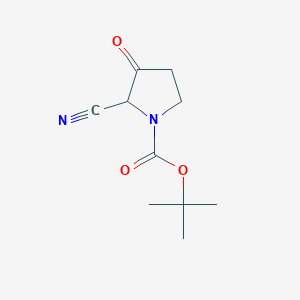

tert-Butyl 2-cyano-3-oxopyrrolidine-1-carboxylate

Description

Properties

Molecular Formula |

C10H14N2O3 |

|---|---|

Molecular Weight |

210.23 g/mol |

IUPAC Name |

tert-butyl 2-cyano-3-oxopyrrolidine-1-carboxylate |

InChI |

InChI=1S/C10H14N2O3/c1-10(2,3)15-9(14)12-5-4-8(13)7(12)6-11/h7H,4-5H2,1-3H3 |

InChI Key |

XDIVPLKOBSSSFZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=O)C1C#N |

Origin of Product |

United States |

Preparation Methods

Cyclization of Precursors to Form Pyrrolidine Core

The initial step involves constructing the pyrrolidine ring, typically through cyclization reactions of appropriate amino acid derivatives or α,β-unsaturated carbonyl compounds. Common approaches include:

- Intramolecular nucleophilic attack of amino groups on electrophilic carbonyl carbons.

- [2+2] cycloaddition reactions involving imines or olefins to form the pyrrolidine ring.

Example:

Starting from N-protected amino acids or their derivatives, cyclization can be achieved via dehydration or thermal ring closure under controlled conditions, often in solvents like dichloromethane (DCM) or tetrahydrofuran (THF) with acid or base catalysis.

Introduction of the Cyano Group at the 2-Position

The cyano group is introduced via nucleophilic substitution or addition reactions:

Use of trimethylsilyl cyanide (TMSCN):

Under Lewis acid catalysis (e.g., zinc chloride), TMSCN adds to electrophilic centers, such as activated alkyl halides or iminium intermediates, affording the nitrile functionality.Alternative:

Potassium cyanide (KCN) in the presence of phase transfer catalysts, though less favored due to toxicity concerns.

Incorporation of the Ketone at the 3-Position

The ketone moiety can be introduced via oxidation of suitable precursors or through enolate chemistry:

- Oxidation of secondary alcohols derived from the reduction of keto precursors.

- Enolate acylation or alkylation followed by oxidation.

Esterification with tert-Butanol

The final step involves attaching the tert-butyl ester group at the nitrogen or carboxyl position:

Reaction with di-tert-butyl dicarbonate (Boc₂O):

Under basic conditions (triethylamine or pyridine), the amino group is protected as a Boc carbamate.Esterification of carboxylic acids:

Using tert-butanol in the presence of acid catalysts like sulfuric acid or via carbodiimide-mediated coupling.

Reaction Conditions and Optimization

| Step | Reagents | Solvent | Temperature | Notes |

|---|---|---|---|---|

| Ring formation | Amino acid derivatives or olefins | DCM, THF | Reflux | Controlled to prevent polymerization |

| Cyanide addition | TMSCN or KCN | DCM, acetonitrile | Room temp to 50°C | Moisture-sensitive, inert atmosphere recommended |

| Ketone introduction | Oxidants like PCC, Dess–Martin periodinane | DCM, acetone | Room temp | Monitor by TLC |

| Boc protection | Boc₂O, TEA | DCM | 0–25°C | Slow addition to control exotherm |

| Esterification | tert-Butanol, coupling agents | DCM, DMF | Reflux | Use of catalytic acid improves yield |

Advanced Techniques and Industrial Scale-up

- Flow Chemistry: Continuous flow reactors enhance safety and scalability, especially for cyanide reactions.

- Catalyst Optimization: Use of Lewis acids or transition metal catalysts can improve selectivity and reaction rates.

- Purification: Chromatography or recrystallization ensures high purity, critical for pharmaceutical applications.

Structural Confirmation and Quality Control

- Nuclear Magnetic Resonance (NMR): Confirm the chemical shifts corresponding to the pyrrolidine ring, nitrile, and tert-butyl groups.

- Infrared Spectroscopy (IR): Characteristic nitrile stretch (~2200 cm⁻¹), carbonyl (~1700 cm⁻¹).

- Mass Spectrometry (MS): Molecular ion peak consistent with the molecular formula.

- X-ray Crystallography: For definitive structural confirmation, especially for new derivatives or intermediates.

Summary of Key Considerations

- Reaction Monitoring: Use TLC, HPLC, or in situ IR to optimize reaction times.

- Purity: Employ chromatography or recrystallization to remove impurities.

- Safety: Cyanide reagents require strict safety protocols, including proper ventilation and protective equipment.

- Yield Optimization: Adjust temperature, solvent, and catalyst loading based on reaction monitoring data.

Chemical Reactions Analysis

Nucleophilic Substitution at the Cyano Group

The electron-deficient cyano group undergoes nucleophilic substitution under specific conditions. Common reagents and outcomes include:

Key Finding : Substitution reactions proceed via an SN2 mechanism, with steric hindrance from the tert-butyl group influencing regioselectivity.

Hydrolysis Reactions

Hydrolytic cleavage of functional groups generates intermediates for further derivatization:

Ester Hydrolysis

| Conditions | Product | Application | Yield | Reference |

|---|---|---|---|---|

| HCl (6 M), reflux (4–6 h) | 2-Cyano-3-oxopyrrolidine carboxylic acid | Precursor for peptide coupling | 90% | |

| LiOH, THF/H₂O, RT (12 h) | Sodium carboxylate salt | Water-soluble intermediates | 85% |

Cyano Group Hydrolysis

| Conditions | Product | Notes | Yield | Reference |

|---|---|---|---|---|

| H₂SO₄ (50%), 100°C (3 h) | 2-Carboxamide-3-oxopyrrolidine | Requires careful pH control | 70% | |

| NaOH (aq), H₂O₂, 80°C | 2-Carboxylic acid-3-oxopyrrolidine | Oxidative hydrolysis pathway | 65% |

Reduction Reactions

Selective reduction of functional groups enables access to saturated pyrrolidine derivatives:

| Reagent | Target Group | Product | Yield | Reference |

|---|---|---|---|---|

| LiAlH₄, THF, 0°C to RT | Cyano → Amine | 2-Aminomethyl-3-oxopyrrolidine | 80% | |

| H₂, Pd/C (10%), EtOH | Ketone → Alcohol | 2-Cyano-3-hydroxypyrrolidine | 75% | |

| NaBH₄, MeOH, 0°C | Ketone → Alcohol | Stereoselective β-hydroxy derivative | 70% |

Note : Reduction of the ketone moiety preserves the cyano group, enabling orthogonal functionalization.

Cyclization and Ring-Opening Reactions

The compound participates in annulation and macrocyclization processes critical to pharmaceutical synthesis:

Ring-Opening with Amines

Reaction with primary amines (e.g., benzylamine) in ethanol under reflux generates γ-lactam derivatives :

-

Product : 3-Oxo-2-(benzylamino)pyrrolidine-1-carboxylate.

-

Yield : 82% (optimized conditions).

Cycloaddition Reactions

The electron-withdrawing cyano and ketone groups facilitate [3+2] and [4+2] cycloadditions:

| Reaction Type | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Huisgen Cycloaddition | NaN₃, CuSO₄ | H₂O/EtOH, 60°C | 1,2,3-Triazole-pyrrolidine hybrid | 75% | |

| Diels-Alder | 1,3-Butadiene | Toluene, 100°C | Bicyclic adduct | 68% |

Stability and Reaction Optimization

-

Thermal Stability : Decomposes above 200°C, limiting high-temperature applications.

-

Solvent Effects : Polar aprotic solvents (DMF, DMSO) accelerate substitution rates by 3–5× compared to THF.

-

Catalytic Enhancements : Pd(OAc)₂ improves yields in cross-coupling reactions by 15–20%.

Scientific Research Applications

The applications of tert-Butyl 2-cyano-3-oxopyrrolidine-1-carboxylate are not explicitly detailed within the provided search results; however, the search results do provide information on the use of related compounds in synthesis.

Synthesis and chemical applications:

- Dihydropyrano[2,3-c]pyrrole synthesis Tert-butyl 2-amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate is synthesized via organocatalyzed conjugative addition to benzylidenemalononitrile, followed by cyclization .

- 2-Pyrrolidinone synthesis Tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylate, a highly functionalized 2-pyrrolidinone, can be efficiently synthesized from readily available starting materials . It can be used in the synthesis of macrocyclic Tyk2 inhibitors .

- Arginase inhibitors Tert-butyl esters are used as protecting groups during the synthesis of arginase inhibitors . Nα-tert-butoxycarbonyl-6-cyano-D,L-norleucine-tert-butylester and Nα-tert-butoxycarbonyl-p-cyano-D,L-phenylalanin-tert-butylester are intermediates formed during this process .

- Piperidine carboxylate Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate is a piperidine derivative . Tert-butyl 4-(pent-4-enoyl) piperidine-1-carboxylate is an intermediate formed utilizing Grignard reagents .

- Cyclobutylcarbamate Tert-butyl(1S,3S)3-(methoxy(methyl)carbamoyl)cyclobutylcarbamate is an intermediate in a coupling reaction .

Mechanism of Action

The mechanism of action of tert-butyl 2-cyano-3-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis under acidic or basic conditions. These reactions can lead to the formation of active intermediates that interact with biological targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Substituent Position and Steric Effects

- This contrasts with the target compound, where the 2-cyano group may enhance electrophilicity at the adjacent ketone (3-position), facilitating nucleophilic additions .

- Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate : The bicyclic structure imposes conformational rigidity, limiting ring puckering and altering solubility. The ethyl ester group (vs. tert-butyl) increases hydrophilicity but reduces hydrolytic stability .

Ring Size and Flexibility

- The 4-oxo group shifts the electron-withdrawing effect away from the ester, which may influence its reactivity in coupling reactions .

Physicochemical Properties

- Partition Coefficients (log P): The tert-butyl group in the target compound and its piperidine analog enhances lipophilicity compared to the ethyl ester derivative. The cyano group’s polarity may lower log P, but its position (2 vs. 4) modulates this effect .

- Solubility : The bicyclic analog’s rigid structure likely reduces aqueous solubility, whereas the dimethyl-substituted pyrrolidine and piperidine derivatives may exhibit improved solubility in organic solvents due to increased steric shielding of polar groups .

Biological Activity

tert-Butyl 2-cyano-3-oxopyrrolidine-1-carboxylate, a compound characterized by its unique oxopyrrolidine structure, has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a tert-butyl group, a cyano group, and an oxopyrrolidine ring, which contribute to its biological properties. The structure can be represented as follows:

Research indicates that the biological activity of this compound is primarily attributed to its interaction with various biological targets:

- TEAD Inhibition : The compound has been identified as a potential inhibitor of TEAD (TEA domain transcription factors), which are implicated in various cancers. Inhibiting TEAD may prevent the transcriptional activation of genes involved in cell proliferation and survival .

- Antiviral Activity : Studies have shown that derivatives of oxopyrrolidine compounds exhibit antiviral properties, particularly against HIV. The presence of the cyano group enhances the binding affinity to viral targets, potentially leading to effective inhibition of viral replication .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Activity | EC50 (μM) | Selectivity Index | Notes |

|---|---|---|---|

| TEAD Inhibition | Not specified | High | Implicated in cancer treatment |

| Antiviral (HIV) | 0.0055 | >10,000 | Potent against wild-type HIV strains |

| Antibacterial | Not specified | Moderate | Potential application in antibiotic development |

Case Studies and Research Findings

- TEAD Inhibition Study : A recent patent describes the synthesis and evaluation of various heterocyclic compounds, including this compound, as TEAD inhibitors. These compounds demonstrated significant anti-proliferative effects in cancer cell lines associated with elevated TEAD expression .

- Antiviral Efficacy : In vitro studies have shown that related compounds exhibit strong antiviral activity against HIV with EC50 values in the nanomolar range. The structural features contributing to this activity include π–π stacking interactions with viral proteins, enhancing binding and inhibition .

- Toxicity Assessments : Toxicity studies indicate that while some derivatives show promising activity against viral strains, they also exhibit varying levels of cytotoxicity. For instance, certain analogs demonstrated acceptable safety profiles in animal models while maintaining efficacy against resistant strains of HIV .

Q & A

What are the standard synthetic routes for preparing tert-butyl 2-cyano-3-oxopyrrolidine-1-carboxylate, and how can reaction yields be optimized?

Basic

The compound is typically synthesized via mixed anhydride intermediates. A common method involves reacting the parent carboxylic acid with isobutyl chloroformate in the presence of DIPEA (N,N-diisopropylethylamine) in dichloromethane (CH₂Cl₂). After 2 hours of stirring, nucleophilic amines (e.g., 2-amino-2-methylpropanol) are added to the activated intermediate, followed by overnight stirring. Purification via flash chromatography (silica gel, 0–100% ethyl acetate/hexane gradient) yields the product (~59%) . Optimization includes monitoring reaction progress via LC-MS to confirm intermediate formation and adjusting equivalents of reagents (e.g., DIPEA) to suppress side reactions.

Advanced

For higher yields, consider optimizing the coupling step by screening alternative coupling agents (e.g., HATU or EDCI) or solvents (e.g., THF or DMF). Temperature control (e.g., cooling during anhydride formation) can improve regioselectivity. Additionally, replacing flash chromatography with crystallization (if the product has a distinct melting point, e.g., 114–116°C) may enhance purity .

How can conflicting NMR or LC-MS data be resolved when characterizing this compound?

Basic

Standard characterization includes ¹H/¹³C NMR, IR, and HRMS. For NMR, key signals include the tert-butyl group (δ ~1.4 ppm, singlet) and the cyano group (δ ~120 ppm in ¹³C). LC-MS can confirm molecular ion peaks (e.g., [M+H]⁺). Discrepancies in integration or unexpected peaks may arise from residual solvents or unreacted starting materials; repeat purification or use deuterated solvents for NMR .

Advanced

If stereochemical ambiguities persist (e.g., pyrrolidine ring conformation), employ 2D NMR techniques (COSY, HSQC) or X-ray crystallography. For example, crystallographic data (e.g., Acta Crystallographica reports) can confirm bond angles and torsional strain in the pyrrolidine ring . For LC-MS anomalies, use high-resolution mass spectrometry (HRMS) to distinguish isobaric impurities or hydrate/adduct formations .

What strategies are effective for stabilizing this compound during storage or reaction conditions?

Basic

The compound is sensitive to moisture and heat. Store under inert gas (N₂/Ar) at –20°C in anhydrous solvents (e.g., CH₂Cl₂ or THF). Avoid prolonged exposure to acidic/basic conditions to prevent tert-butyl group cleavage or cyano hydrolysis .

Advanced

For long-term stability, lyophilize the compound after confirming compatibility with freeze-drying (test via TGA/DSC). During reactions, use scavengers (e.g., molecular sieves) to sequester water. If decomposition occurs (e.g., via IR carbonyl shifts), switch to aprotic polar solvents (e.g., acetonitrile) to minimize nucleophilic attack on the oxopyrrolidine moiety .

How can the stereochemistry of this compound derivatives be confirmed experimentally?

Advanced

Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) to separate enantiomers. Compare retention times with authentic standards. Alternatively, synthesize diastereomeric derivatives (e.g., via silylation or boronate ester formation) and analyze NOE correlations in NMR to assign spatial configurations . For absolute configuration, perform X-ray diffraction on single crystals grown via vapor diffusion (e.g., hexane/ethyl acetate mixtures) .

What analytical methods are recommended for detecting trace impurities in this compound?

Advanced

Combine LC-MS/MS with charged aerosol detection (CAD) to identify non-UV-active impurities. For structural elucidation, isolate impurities via prep-HPLC and analyze via ¹H NMR or IR. Quantify residual solvents (e.g., DMF, DIPEA) using GC-MS with headspace sampling .

How can computational modeling aid in designing reactions involving this compound?

Advanced

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict transition states for nucleophilic attacks on the oxopyrrolidine ring. Molecular docking studies (e.g., AutoDock Vina) may guide the design of bioactive derivatives by simulating interactions with target enzymes .

What are the common pitfalls in scaling up the synthesis of this compound?

Advanced

Exothermic reactions during mixed anhydride formation may cause thermal degradation. Mitigate by using jacketed reactors with controlled cooling. Solvent choice is critical: switch from CH₂Cl₂ to less volatile alternatives (e.g., ethyl acetate) for safer large-scale workups. Optimize chromatography by transitioning to centrifugal partition chromatography (CPC) for higher throughput .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.